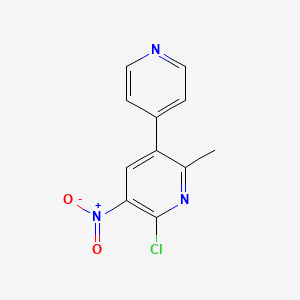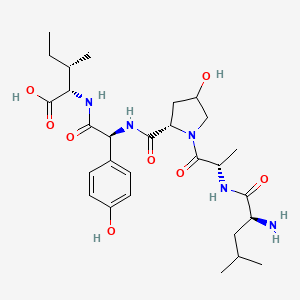
Kresol-Eisessig-Wasser
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kresol-Eisessig-Wasser: is a compound that combines cresol, acetic acid, and water. Cresol, also known as methylphenol, is an organic compound derived from coal tar or petroleum. It exists in three isomeric forms: ortho-cresol, meta-cresol, and para-cresol. These isomers are used in various industrial applications, including the production of disinfectants, pesticides, and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Alkaline Hydrolysis of Chlorotoluene: One common method for preparing cresol involves the alkaline hydrolysis of chlorotoluene. This process typically uses sodium hydroxide as the base and copper compounds as catalysts.
Extraction from Coal Tar: Cresol can also be extracted from coal tar, a byproduct of coal processing.
Industrial Production Methods: : Industrial production of cresol often involves large-scale hydrolysis of chlorotoluene or extraction from coal tar. The choice of method depends on the desired isomer and the specific industrial application .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Cresol can undergo oxidation reactions to form various products, including quinones and hydroquinones.
Condensation: Cresol can react with aldehydes, ketones, or dienes in condensation reactions to form larger, more complex molecules.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents for cresol include potassium permanganate and chromic acid.
Substitution Reagents: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Condensation Reagents: Aldehydes and ketones are commonly used in condensation reactions with cresol.
Major Products
Oxidation: Quinones and hydroquinones.
Substitution: Halogenated cresols, nitrocresols, and sulfonated cresols.
Condensation: Various aromatic compounds with extended conjugation.
Aplicaciones Científicas De Investigación
Chemistry: : Cresol is used as a precursor in the synthesis of antioxidants, dyes, and pharmaceuticals. It is also employed as a crystallization solvent in various chemical processes .
Biology: : In biological research, cresol is used as a disinfectant and preservative. It is effective against a wide range of microorganisms, making it valuable in laboratory settings .
Medicine: : Cresol is used in dental disinfectants to remove dental pulp. It also serves as a preservative in some pharmaceutical formulations .
Industry: : Cresol is utilized in the production of resins, plastics, and pesticides. Its bactericidal and fungicidal properties make it a key component in disinfectants and agricultural chemicals .
Mecanismo De Acción
Cresol exerts its effects primarily through physical damage to bacterial cell membranes. This action disrupts the integrity of the cell membrane, leading to cell lysis and death. Cresol is absorbed across the respiratory and gastrointestinal tracts and through the skin. It is conjugated with glucuronic acid and inorganic sulfate and excreted in the urine .
Comparación Con Compuestos Similares
Similar Compounds
Phenol: Like cresol, phenol is an aromatic compound with a hydroxyl group attached to a benzene ring. phenol lacks the methyl group present in cresol.
Cyclohexanol: This compound is a secondary monoalcohol with a bulky substituent.
Uniqueness of Cresol: : Cresol’s unique combination of a hydroxyl group and a methyl group on the benzene ring gives it distinct chemical properties. This structure allows for a wide range of chemical reactions and applications, making cresol a versatile compound in various fields .
Propiedades
Fórmula molecular |
C9H10O3 |
|---|---|
Peso molecular |
166.17 g/mol |
Nombre IUPAC |
2-(3-hydroxy-2-methylphenyl)acetic acid |
InChI |
InChI=1S/C9H10O3/c1-6-7(5-9(11)12)3-2-4-8(6)10/h2-4,10H,5H2,1H3,(H,11,12) |
Clave InChI |
DNIUPQSIIFQKBO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


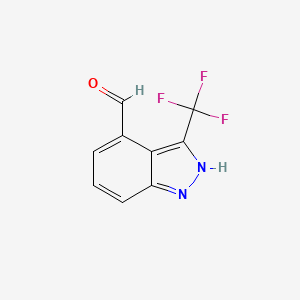
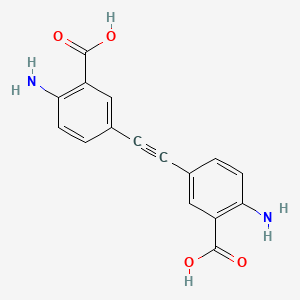
![tert-butyl (1R,4R)-7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13127058.png)
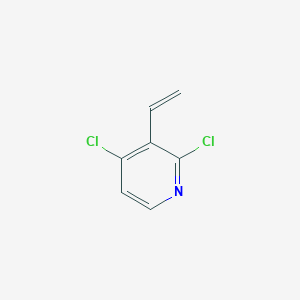
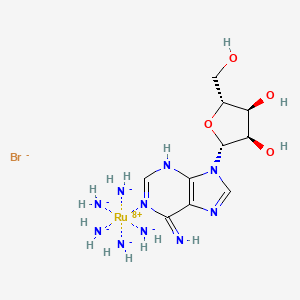
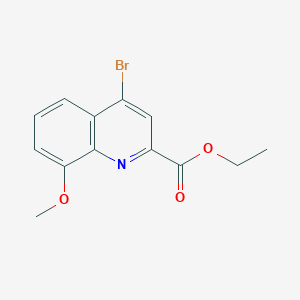
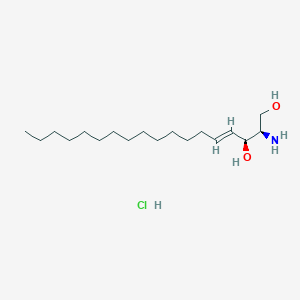
![1-(2-Chlorobenzo[d]thiazol-4-yl)ethanone](/img/structure/B13127091.png)
![6,7'-Bis(trifluoromethyl)-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone](/img/structure/B13127093.png)
